molecular formula C8H9ClINO2 B2624584 Methyl 2-amino-6-iodobenzoate;hydrochloride CAS No. 2377033-60-6

Methyl 2-amino-6-iodobenzoate;hydrochloride

Cat. No.: B2624584
CAS No.: 2377033-60-6
M. Wt: 313.52
InChI Key: JOELHIGZBPEBFU-UHFFFAOYSA-N
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Description

Methyl 2-amino-6-iodobenzoate;hydrochloride is an organic compound with the molecular formula C8H8INO2·HCl. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with an amino group at the 2-position and an iodine atom at the 6-position. The compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-6-iodobenzoate;hydrochloride typically involves the iodination of methyl 2-aminobenzoate. One common method includes the reaction of methyl 2-aminobenzoate with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-6-iodobenzoate;hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.

    Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction Reactions: The compound can undergo reduction to form corresponding amines or alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides (e.g., NaCl, KBr) and amines (e.g., NH3, RNH2). These reactions are typically carried out in polar solvents such as ethanol or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.

Major Products Formed

    Substitution Reactions: Products include various substituted benzoates depending on the nucleophile used.

    Oxidation Reactions: Products include nitrobenzoates or nitrosobenzoates.

    Reduction Reactions: Products include aminobenzoates or alcohol derivatives.

Scientific Research Applications

Methyl 2-amino-6-iodobenzoate;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Methyl 2-amino-6-iodobenzoate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and iodine groups on the benzene ring allow the compound to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-5-iodobenzoate: Similar structure but with the iodine atom at the 5-position.

    Methyl 2-amino-4-iodobenzoate: Similar structure but with the iodine atom at the 4-position.

    Methyl 2-amino-3-iodobenzoate: Similar structure but with the iodine atom at the 3-position.

Uniqueness

Methyl 2-amino-6-iodobenzoate;hydrochloride is unique due to the specific positioning of the iodine atom at the 6-position, which can influence its reactivity and interaction with molecular targets. This unique positioning can result in different chemical and biological properties compared to its isomers.

Properties

IUPAC Name

methyl 2-amino-6-iodobenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO2.ClH/c1-12-8(11)7-5(9)3-2-4-6(7)10;/h2-4H,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOELHIGZBPEBFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=C1I)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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